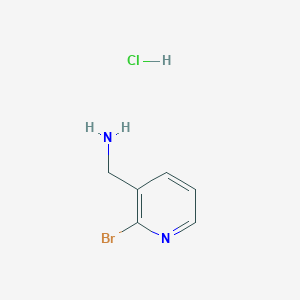

(2-Bromopyridin-3-yl)methylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

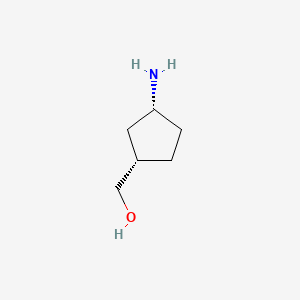

“(2-Bromopyridin-3-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 2580204-15-3 . It has a molecular weight of 223.5 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2-bromo-3-pyridinyl)methanamine hydrochloride . The InChI code is 1S/C6H7BrN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H . For a detailed molecular structure, it’s recommended to refer to databases that provide molecular structure models .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 223.5 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

"(2-Bromopyridin-3-yl)methylamine hydrochloride" serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the creation of Schiff base compounds with potential antibacterial activities. The synthesis of a new Schiff base compound, involving the condensation with 3-bromo-5-chlorosalicylaldehyde, resulted in a molecule with excellent antibacterial properties, highlighting its utility in developing new antibacterial agents (Wang et al., 2008).

Catalytic Applications

This chemical has found utility in catalytic processes, particularly in the palladium-catalyzed amination reactions. Studies have delved into the mechanisms of intramolecular amination, revealing insights into the conditions under which palladium-catalyzed amination versus base-assisted nucleophilic aromatic substitution occurs. Such understanding is crucial for designing efficient synthetic pathways for heterocyclic compounds (Kristof T. J. Loones et al., 2007).

Material Science

In material science, derivatives of "this compound" have been explored for their potential in creating new materials. For example, complexes involving this chemical have been studied for their photophysical and anticancer properties, indicating its relevance in developing novel therapeutic agents and materials with unique properties (W. K. Lo et al., 2015).

Analytical Chemistry

The compound also has applications in analytical chemistry, where it can be utilized as a reagent in the determination of thiol groups. This application showcases its utility in analytical methods, offering a specific and quantitative approach for analyzing compounds containing thiol groups (E. Bald, 1980).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if safety measures are not followed .

Wirkmechanismus

Target of Action

Bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles at the carbon attached to the bromine atom.

Mode of Action

The mode of action of (2-Bromopyridin-3-yl)methylamine hydrochloride is likely dependent on the specific reaction conditions and the presence of other reactants. In general, bromopyridines can participate in various types of reactions, including nucleophilic substitution and cross-coupling reactions .

Biochemical Pathways

It’s worth noting that bromopyridines can be used to synthesize a wide variety of complex organic molecules, potentially affecting numerous biochemical pathways depending on the final product of the synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . For instance, it’s recommended to be stored at 4°C for optimal stability .

Eigenschaften

IUPAC Name |

(2-bromopyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQKQTUFYBHUPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)

![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)

![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide](/img/structure/B2985027.png)

![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)

![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)